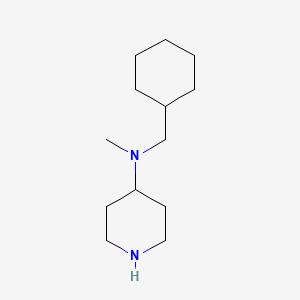

N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine

Description

N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine (CAS: 416864-13-6) is a tertiary amine featuring a piperidine core substituted with a methyl group and a cyclohexylmethyl moiety. Its molecular weight is 210.36 g/mol, with a purity of 98% .

Properties

IUPAC Name |

N-(cyclohexylmethyl)-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLOVDPBOAODKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656222 | |

| Record name | N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868770-08-5 | |

| Record name | N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like tetrahydrofuran (THF). Another method involves the reductive amination of cyclohexylmethyl ketone with N-methylpiperidine using a reducing agent like sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, and automated systems can be used to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the fully saturated amine.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate electrophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under acidic conditions.

Reduction: H2 gas with Pd/C catalyst under mild pressure.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: this compound N-oxide.

Reduction: Fully saturated this compound.

Substitution: N-alkyl or N-acyl derivatives of the original compound.

Scientific Research Applications

N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic agent.

Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and hypothetical physicochemical properties of N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine with similar compounds:

Key Observations:

- Lipophilicity Trends : The cyclohexylmethyl group in the target compound imparts higher lipophilicity (logP ~3.5) compared to aromatic substituents (e.g., phenyl, logP ~2.5). This property may enhance membrane permeability but reduce aqueous solubility.

- Ring Size Impact : N-Cycloheptylpiperidin-4-amine , with a seven-membered cycloheptyl group, likely exhibits even greater lipophilicity (logP ~4.0) and metabolic stability due to reduced enzymatic accessibility.

- Pharmacological Relevance : ACP-103 , a fluorophenylmethyl analog, demonstrates potent 5-HT2A receptor inverse agonism (pKi 9.3), suggesting that substituent electronic properties critically influence receptor binding. The cyclohexylmethyl group in the target compound may alter receptor affinity due to steric bulk and lack of aromaticity.

Biological Activity

N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and applications in various research domains.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is a six-membered nitrogen-containing heterocycle. The structural formula can be represented as follows:

This compound features a cyclohexylmethyl group and a methyl group on the nitrogen atom, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body, particularly neurotransmitter receptors in the central nervous system (CNS). The compound may function as an agonist or antagonist at these receptors, thereby modulating physiological responses. Some key mechanisms include:

- Receptor Modulation : The compound can interact with various neurotransmitter receptors, influencing their activity and leading to alterations in signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making them useful in treating infections.

Antimicrobial Properties

Research has indicated that this compound and its analogs possess antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. A study reported that certain analogs demonstrated minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.8 µM against this bacterium, highlighting their potential as therapeutic agents against tuberculosis .

Pharmacological Evaluations

In pharmacological studies, the compound has been evaluated for its efficacy as a chemokine receptor antagonist. For instance, it has shown significant binding affinity to the CXCR4 receptor, which is involved in various physiological processes, including immune response and cancer metastasis. The binding affinities were measured using competitive binding assays with radiolabeled ligands .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar piperidine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Cyclohexylamine | Aliphatic amine | General amine properties |

| 1-Methylpiperidine | Methyl group on nitrogen | Moderate CNS activity |

| N-Methylpiperidine | Methyl group on nitrogen | CNS stimulant properties |

| This compound | Cyclohexylmethyl and methyl substitution | High antimicrobial and receptor activity |

Case Studies and Research Findings

- Antitubercular Activity : A study focused on optimizing piperidine derivatives for antitubercular activity found that modifications at the 4-position of the piperidine ring could enhance efficacy while maintaining favorable pharmacokinetic properties .

- Chemokine Receptor Antagonism : Another investigation into the structure-activity relationship (SAR) of piperidine derivatives revealed that specific substitutions could significantly affect binding affinity to CXCR4. For example, introducing a cyclohexyl group was shown to decrease affinity compared to other substituents .

- Pharmacological Profiles : Detailed pharmacological evaluations have shown that certain derivatives exhibit both competitive and non-competitive antagonistic effects on CXCR4 activation, indicating their potential as therapeutic agents in conditions where CXCR4 plays a critical role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.